(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride is a chemical compound recognized for its unique spirocyclic structure, which consists of a nitrogen-containing heterocycle. Its systematic name is (7S)-5-azaspiro[2.4]heptan-7-amine dihydrochloride, and it is classified under the category of spiro compounds, specifically those containing nitrogen atoms in their structure. The compound is identified by the CAS number 173904-24-0 and has a molecular formula of CHClN with a molecular weight of approximately 185.095 g/mol .
The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride typically involves multi-step organic reactions. One common route begins with the formation of the spirocyclic core, followed by the introduction of amino groups through nucleophilic substitution reactions. Specific reagents and conditions can vary, but they often include solvents like dichloromethane and bases such as sodium hydride to facilitate the reactions.
The molecular structure of (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride features a bicyclic framework consisting of a seven-membered ring fused to a five-membered ring, with an amino group attached at the 7-position. The stereochemistry at the 7-position is critical for its biological activity.
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride can participate in various chemical reactions typical of amines and spiro compounds:
The mechanism of action for (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways. Its structural features may allow it to mimic natural substrates or ligands, influencing various biochemical pathways.
Relevant data indicates that this compound's physical properties align well with other similar spirocyclic compounds, which often exhibit unique reactivity profiles due to their rigid structures .
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride has several scientific uses:
This compound exemplifies the potential utility of spirocyclic structures in drug design and development, highlighting their importance in medicinal chemistry and related fields .
The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride relies fundamentally on the enantioselective construction of its strained cyclopropane ring system. Ethyl 1-(2-aminoacet)cyclopropanecarboxylates serve as pivotal precursors for this transformation, where the prochiral enamine double bond undergoes stereoselective reduction. The Furukawa-modified Simmons-Smith cyclopropanation provides an efficient route to these precursors, utilizing diethylzinc and diiodomethane to convert allylic glycine derivatives into the requisite cyclopropane frameworks with high diastereocontrol [8]. This reaction proceeds through a concerted, butterfly-shaped transition state where the zinc carbenoid delivers the methylene unit stereospecifically to the olefin, preserving the stereochemical integrity of adjacent chiral centers when present [8].
Following cyclopropane ring formation, the critical enantiodetermining step involves the asymmetric hydrogenation of the enamine functionality in protected ethyl 1-(2-aminoacet)cyclopropanecarboxylates. This transformation exhibits remarkable sensitivity to electronic and steric factors. Substrates bearing electron-withdrawing protecting groups (e.g., trifluoroacetamide) demonstrate significantly enhanced reaction rates and enantioselectivities compared to their carbamate-protected counterparts (e.g., Boc), attributed to increased imine character and optimized substrate-catalyst coordination geometry [1]. Hydrogen pressure (typically 50-100 atm) and temperature (25-50°C) require precise optimization to maximize conversion while minimizing deleterious side reactions like over-reduction or cyclopropane ring opening [1] [6].
Table 1: Comparative Hydrogenation Conditions for Cyclopropane Carboxylate Precursors
Protecting Group (R) | Temperature (°C) | Pressure (atm H₂) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
COCF₃ (Trifluoroacetyl) | 25 | 50 | 98.7 | 12 |
CO₂t-Bu (Boc) | 50 | 100 | 95.2 | 24 |
CO₂Bn (Cbz) | 40 | 80 | 96.8 | 18 |
Ts (Tosyl) | 60 | 100 | 90.5 | 36 |
The enantioselective hydrogenation of cyclopropane-fused enamines critically depends on chiral ruthenium catalysts capable of differentiating between prochiral faces with exceptional precision. The [RuCl(benzene)(S)-SunPhos]Cl complex emerges as the preeminent catalyst for this transformation, consistently delivering the (S)-configured product with enantiomeric excesses (ee) reaching 98.7% under optimized conditions [1]. SunPhos ligands belong to the chiral bisphosphine family, characterized by a rigid, tunable bisphospholane backbone that creates a well-defined chiral pocket around the ruthenium center. The ligand's dihedral angle and bite angle critically influence the orientation of the substrate within the catalytic pocket, dictating the absolute stereochemistry of hydride delivery to the re or si face of the enamine [1] [6].
Mechanistic studies reveal that catalysis proceeds via a concerted outer-sphere mechanism where the substrate coordinates to the ruthenium center through nitrogen and carbonyl oxygen atoms rather than direct interaction with the enamine π-bond. This coordination mode positions the prochiral enamine functionality for stereoselective hydride transfer from the Ru-H species. Key evidence supporting this mechanism includes the observed negative nonlinear effects and kinetic isotope studies. The catalytic cycle involves: (1) dihydrogen oxidative addition to Ru(0) generating Ru(II)-hydride species; (2) substrate coordination via heteroatoms; (3) hydride transfer via a six-membered transition state; and (4) product dissociation regenerating the active catalyst. Catalyst deactivation pathways primarily involve cyclopropane ring scission under harsh conditions or phosphine oxidation, necessitating rigorously anhydrous and oxygen-free environments [1] [6].
The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride demands sequential protection and deprotection strategies to navigate the reactivity differences between the primary amine and the nascent spirocyclic tertiary amine during ring formation and hydrogenation. N-Trifluoroacetyl (TFA) and tert-butyloxycarbonyl (Boc) groups demonstrate optimal performance during the asymmetric hydrogenation step due to their favorable electronic and steric properties, facilitating high enantioselectivity while resisting hydrogenolysis under reaction conditions [1] [6]. Post-hydrogenation, the pivotal spirocyclization requires temporary protection of the primary amine to prevent intramolecular quaternization or polymerization side reactions.
The spirocyclic core formation employs reductive amination strategies under carefully controlled conditions. Catalytic hydrogenation over palladium or platinum catalysts effectively removes Cbz groups, while Boc deprotection requires acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) that are compatible with the acid-stable dihydrochloride salt formation [6]. For base-sensitive intermediates, alternative protecting groups like 2,2,2-trichloroethoxycarbonyl (Troc) can be cleaved selectively with zinc in acetic acid without affecting other functional groups. The final dihydrochloride salt formation serves dual purposes: purification via crystallization and enhanced stability for long-term storage [6].
Table 2: Protecting Group Compatibility in Spirocyclic Amine Synthesis
Protecting Group | Hydrogenation Compatibility | Deprotection Method | Vulnerability to Side Reactions |
---|---|---|---|
Trifluoroacetyl (TFA) | Excellent (ee >98%) | Hydrolysis (K₂CO₃/MeOH) | Amide hydrolysis under harsh conditions |
Boc | Good (ee ~95%) | Acid (HCl/dioxane) | Trace epimerization during deprotection |
Cbz | Moderate (ee ~90%) | H₂/Pd-C | Over-reduction of cyclopropane |
Fmoc | Poor | Piperidine/DMF | β-elimination under basic conditions |
Despite advances in asymmetric hydrogenation, industrial processes often employ diastereomeric resolution as a cost-effective alternative for accessing enantiopure (S)-7-amino-5-azaspiro[2.4]heptane. Classical resolution via diastereomeric salt formation utilizes chiral acids such as (R,R)-di-p-toluoyl-D-tartaric acid (DTTA) or (S)-mandelic acid. The (S)-amine preferentially crystallizes as the DTTA salt from ethanol/water mixtures, typically yielding >99.5% de after two recrystallizations. However, this method suffers from inherent limitations: maximum theoretical yield of 50%, significant solvent consumption, and challenges in recycling the unwanted enantiomer efficiently [4].
Chromatographic resolutions employing chiral stationary phases (CSPs) offer higher theoretical yields and are particularly valuable for analytical-scale purification. Polysaccharide-based CSPs (Chiralpak® AD-H, AS-H) demonstrate superior resolution (Rs > 2.5) for the free base compared to macrocyclic glycopeptide phases (Chirobiotic® T). Optimal separation occurs in normal-phase mode using hexane/isopropanol/diethylamine (85:15:0.1 v/v/v), with the (S)-enantiomer consistently eluting before its (R)-counterpart. Although scalable to multigram quantities using simulated moving bed (SMB) chromatography, operational costs remain prohibitive for tonne-scale manufacturing [4] [6]. Kinetic resolutions exploiting enzymatic differentiation (e.g., lipase-catalyzed acylation) show promise but currently lack the robustness for industrial implementation. Immobilized Candida antarctica lipase B (CAL-B) demonstrates moderate enantioselectivity (E = 45) in the transesterification of racemic N-acetyl precursors, preferentially acetylating the (R)-amine and leaving the desired (S)-enantiomer unreacted [4].
Transitioning the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride from laboratory to industrial scale necessitates addressing critical process intensification and cost-efficiency challenges. Catalyst loading reduction stands paramount, as the precious Ru-SunPhos complex constitutes a significant portion of production costs. Through ligand engineering and recycling strategies, loadings have been successfully reduced from 5 mol% to 0.2 mol% without compromising enantioselectivity. Heterogenization of the chiral catalyst on silica or polymer supports enables continuous flow hydrogenation, achieving catalyst turnover numbers (TON) exceeding 15,000 and turnover frequencies (TOF) > 500 h⁻¹ in packed-bed reactors [6].
Solvent selection profoundly impacts environmental metrics and isolation efficiency. Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in both cyclopropanation and hydrogenation steps significantly improves green chemistry indices (E-factor reduction > 40%) while maintaining reaction performance. CPME offers advantages: higher boiling point (106°C) facilitating reflux conditions, formation of azeotropes with water for efficient drying, and excellent stability under reducing conditions [6] [8]. Crystallization optimization ensures the consistent polymorphic form of the dihydrochloride salt, critical for stability and filtration characteristics. Seeded cooling crystallization from isopropanol/water (4:1 v/v) delivers the desired monohydrate phase with particle size D90 < 50 µm, enabling direct filtration and drying without milling [6]. Process analytical technology (PAT) tools, including in situ FTIR and FBRM, provide real-time monitoring of critical quality attributes throughout the synthesis, ensuring robust quality control.
Table 3: Industrial Process Optimization Parameters
Process Parameter | Laboratory Scale | Optimized Industrial Process | Impact |
---|---|---|---|
Ru-SunPhos Loading | 5 mol% | 0.2 mol% | 25-fold cost reduction in catalyst |
Hydrogenation Solvent | Dichloromethane | Cyclopentyl methyl ether (CPME) | Lower toxicity, higher boiling point |
Cyclopropanation Temperature | 0°C to 25°C | 40°C (microwave-assisted) | Cycle time reduction from 24h to 2h |
Final Crystallization Solvent | Ethanol/water | Isopropanol/water (4:1) | Stable monohydrate formation |
Overall Yield | 42% (5 steps) | 78% (4 steps) | Waste reduction by >60% |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8